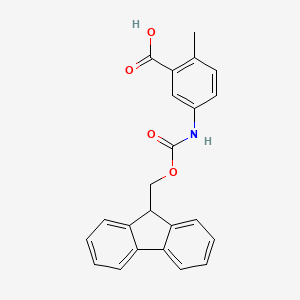

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid

Description

Evolution of Fluorenylmethyloxycarbonyl Chemistry in Peptide Research

The development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents a pivotal advancement in peptide synthesis. Introduced in the late 20th century, Fmoc chemistry addressed critical limitations of earlier strategies by enabling base-labile deprotection under mild conditions. Unlike the tert-butyloxycarbonyl (Boc) method, which required harsh acidic environments, Fmoc deprotection uses piperidine or other secondary amines, minimizing side reactions and preserving sensitive functional groups. This innovation aligned with Robert Bruce Merrifield’s solid-phase peptide synthesis (SPPS) framework, facilitating automated synthesis of longer peptides with reduced racemization risks. The Fmoc group’s stability during coupling reactions and its compatibility with orthogonal protection strategies cemented its role as the gold standard in modern peptide chemistry.

Transition from Tert-Butyloxycarbonyl to Fluorenylmethyloxycarbonyl Protection Strategies in Academic Research

The shift from Boc to Fmoc protection strategies marked a paradigm shift in synthetic chemistry. Boc chemistry, reliant on trifluoroacetic acid for deprotection, often led to peptide chain degradation and incomplete removal of acid-labile side-chain protections. In contrast, Fmoc’s base-labile nature allowed selective deprotection without compromising acid-sensitive residues, enabling synthesis of complex peptides with post-translational modifications. Academic research further validated Fmoc’s superiority through comparative studies, demonstrating higher yields and fewer side products in Fmoc-based protocols. Notably, methodologies for converting Fmoc-protected intermediates to Boc derivatives emerged, bridging legacy systems with modern workflows.

Position within Fluorenylmethyloxycarbonyl-Protected Aromatic Compound Classification

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid belongs to a subclass of Fmoc-protected aromatic carboxylic acids characterized by steric and electronic modulation. The compound’s structure features a benzoic acid core substituted with a methyl group at the 2-position and an Fmoc-protected amine at the 5-position. This arrangement confers unique solubility and reactivity profiles, making it valuable for constructing peptide-organic hybrids. Compared to simpler Fmoc-amino acids, the methyl group enhances hydrophobicity, while the benzoic acid moiety allows conjugation via ester or amide linkages. Such derivatives are critical intermediates in drug discovery and materials science, where precise control over molecular architecture is essential.

Theoretical Foundations of Orthogonal Protection Methodologies

Orthogonal protection relies on selectively removing specific protecting groups without affecting others. The Fmoc group’s base sensitivity complements acid-labile protections like tert-butyl esters, enabling sequential deprotection in multi-step syntheses. For example, in this compound, the Fmoc group can be cleaved with piperidine while preserving acid-labile methyl esters or tert-butyl ethers elsewhere in the molecule. This strategy is vital for synthesizing branched peptides or conjugates requiring site-specific modifications. Theoretical models emphasize the importance of protecting group compatibility in minimizing side reactions, with Fmoc’s stability under acidic conditions making it ideal for orthogonal setups.

Current Research Significance in Contemporary Chemical Biology

In chemical biology, this compound enables precise engineering of biomolecules. Its benzoic acid group facilitates covalent attachment to resins or biomacromolecules, while the Fmoc-protected amine allows sequential peptide elongation. Recent applications include:

- Functionalized Hydrogels : Incorporation into self-assembling peptides for tissue engineering.

- Drug Conjugates : Serving as a linker for antibody-drug conjugates (ADCs) with controlled release profiles.

- Protease Substrates : Designing fluorogenic probes to monitor enzyme activity in real time.

Researchers also exploit its aromatic rigidity to stabilize peptide secondary structures, enhancing bioavailability and target binding.

Table 1: Comparison of Fluorenylmethyloxycarbonyl and Tert-Butyloxycarbonyl Protection Strategies

Table 2: Key Attributes of this compound

| Attribute | Description |

|---|---|

| Molecular Formula | C₂₃H₁₉NO₄ |

| Molecular Weight | 373.40 g/mol |

| Solubility | Soluble in dimethylformamide, dimethyl sulfoxide; sparingly soluble in water |

| Protection Groups | Fmoc (amine), methyl (aromatic position 2) |

| Applications | Peptide synthesis, bioconjugation, materials science |

| Source |

Structure

3D Structure

Properties

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-14-10-11-15(12-20(14)22(25)26)24-23(27)28-13-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21H,13H2,1H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZBTBMFMYGFTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Formation of the Benzoic Acid Derivative: The protected amino compound is then reacted with 2-methyl-benzoic acid under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Quality Control: The final product undergoes rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed under mildly basic conditions using reagents such as piperidine.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.

Coupling: Reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) are used for peptide coupling.

Major Products

The major products formed from these reactions include:

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptide Chains: Coupling reactions result in the formation of peptide chains.

Scientific Research Applications

Synthetic Organic Chemistry

The compound is primarily utilized as a protecting group in peptide synthesis. Protecting groups are crucial in organic synthesis as they prevent unwanted reactions during the synthesis process. The Fmoc group, specifically, is favored for its stability under basic conditions and ease of removal under mild acidic conditions.

Key Features:

- Stability: The Fmoc group is stable to strong bases, making it suitable for various synthetic pathways.

- Ease of Deprotection: It can be removed using piperidine, allowing for straightforward manipulation of the peptide backbone.

Case Study:

In a study involving the synthesis of cyclic peptides, researchers employed 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid to protect amino acid residues during coupling reactions. This method demonstrated significant efficiency in producing high-purity cyclic peptides with minimal side reactions .

Biochemistry

In biochemistry, this compound plays a significant role in the synthesis of bioactive peptides and proteins. Its ability to form stable amide bonds allows for the creation of complex peptide structures that can mimic natural proteins.

Applications:

- Peptide Libraries: It is used in the generation of diverse peptide libraries for drug discovery and development.

- Protein Engineering: The compound facilitates the incorporation of non-natural amino acids into proteins, enhancing their functionality and stability.

Case Study:

A research team utilized this compound to synthesize a library of bioactive peptides aimed at targeting specific receptors in cancer cells. The resulting peptides exhibited enhanced binding affinities compared to their natural counterparts, demonstrating the compound's utility in therapeutic applications .

Pharmaceutical Development

The pharmaceutical industry has recognized the potential of this compound in drug formulation and delivery systems. Its ability to stabilize peptides against enzymatic degradation makes it an attractive candidate for developing peptide-based therapeutics.

Key Applications:

- Drug Delivery Systems: The compound can be integrated into nanoparticles or liposomes to enhance the bioavailability of peptide drugs.

- Therapeutic Peptides: It serves as a building block for designing peptides that can act as inhibitors or modulators of biological pathways involved in disease states.

Case Study:

In a recent investigation into peptide-based vaccines, this compound was utilized to synthesize vaccine candidates that elicited robust immune responses in preclinical models. The study highlighted the compound’s role in improving the stability and efficacy of vaccine formulations .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthetic Organic Chemistry | Protecting group in peptide synthesis | Stability under basic conditions |

| Biochemistry | Synthesis of bioactive peptides and proteins | Facilitates incorporation of non-natural amino acids |

| Pharmaceutical Development | Drug formulation and delivery systems | Enhances bioavailability and stability |

Mechanism of Action

The primary mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino function during peptide chain assembly and is removed under basic conditions to reveal the free amino group for further reactions. This protection-deprotection strategy is crucial in ensuring the correct sequence and structure of the synthesized peptides.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound belongs to a family of Fmoc-protected benzoic acid derivatives. Below is a systematic comparison with structurally analogous compounds identified in the literature, focusing on substituent variations, molecular properties, and applications.

Table 1: Comparative Analysis of Fmoc-Protected Benzoic Acid Derivatives

Key Observations from Comparative Analysis

Substituent Effects on Reactivity and Stability :

- Electron-Donating Groups (e.g., Methyl) : The methyl group at position 2 in the target compound increases lipophilicity, which may enhance membrane permeability in drug candidates .

- Electron-Withdrawing Groups (e.g., Cl, F) : Chloro and fluoro substituents (as in ) modulate the acidity of the carboxylic acid group and influence hydrogen-bonding interactions during peptide coupling.

Positional Isomerism: Compounds with Fmoc-amino at position 2 (e.g., ) exhibit distinct electronic profiles compared to the target compound. For instance, 2-(Fmoc-amino)-5-fluorobenzoic acid shows altered solubility due to fluorine’s electronegativity.

Heterocyclic Variants: Derivatives like 5-(Fmoc-amino-methyl)furan-2-carboxylic acid replace the benzene core with a furan ring, expanding utility in designing non-peptidic inhibitors.

Synthetic Utility :

- All compounds are synthesized via standard peptide coupling protocols (e.g., EDC/HOBt activation), highlighting their role as building blocks in solid-phase synthesis .

Biological Activity

Introduction

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid, commonly referred to as Fmoc-2-methylbenzoic acid, is a compound that has gained attention in the fields of organic chemistry and medicinal chemistry, particularly for its role in peptide synthesis and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C23H19NO4

- Molecular Weight : 373.40 g/mol

- CAS Number : 1341822-36-3

- SMILES Notation : O=C(C1=CC=CC=C1CNC(OCC2C3=C(C4=C2C=CC=C4)C=CC=C3)=O)O

Structural Features

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis. The Fmoc group provides stability and ease of removal under mild conditions, making it a valuable tool in solid-phase peptide synthesis (SPPS).

Research indicates that compounds similar to Fmoc-2-methylbenzoic acid can modulate protein-protein interactions. These interactions are critical in various biological processes, including signal transduction pathways involved in cancer and other diseases. The unique structure of Fmoc derivatives allows for specific binding to biological targets, potentially influencing therapeutic outcomes.

Case Studies and Research Findings

- Peptide Synthesis Applications :

- Protein Interaction Studies :

-

Environmental Applications :

- The compound has also been investigated for its use in sensors and assays for detecting environmental pollutants. Its stability under various conditions allows for effective monitoring of contaminants in water and soil samples.

Table of Biological Activities

Synthesis Methods

The synthesis of Fmoc-2-methylbenzoic acid typically involves several key steps:

-

Formation of the Fmoc Group :

- The fluorenylmethoxycarbonyl group is introduced to the amino group of the benzoic acid derivative through acylation reactions.

-

Purification :

- Following synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

-

Characterization :

- The final product is characterized using spectroscopic methods (NMR, IR) to confirm its structure and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for introducing the Fmoc protecting group to 2-methyl-5-aminobenzoic acid derivatives?

- Methodological Answer : The Fmoc group is typically introduced under mild basic conditions. A common approach involves reacting 2-methyl-5-aminobenzoic acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) or dimethylformamide (DMF) at 0–20°C, using N-ethyl-N,N-diisopropylamine (DIPEA) as a base to maintain a pH of 8–8. Reaction progress is monitored via thin-layer chromatography (TLC), with typical completion within 2–4 hours . For sterically hindered amines, microwave-assisted synthesis (50–60°C, 10–20 minutes) can improve yields by 15–20% .

Q. How can researchers characterize the purity and structure of 5-(Fmoc-amino)-2-methyl-benzoic acid?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity. Retention times should align with standards, and peaks ≥95% indicate acceptable purity .

- MALDI-TOF Mass Spectrometry : Confirm molecular weight (expected [M+H]+: ~428 Da) and detect impurities. Calibrate with a peptide standard (e.g., angiotensin I) .

- NMR : Compare ¹H NMR spectra to literature data, focusing on the Fmoc aromatic protons (δ 7.3–7.8 ppm) and the methyl group (δ 2.3–2.5 ppm) .

Advanced Research Questions

Q. How can solubility challenges of 5-(Fmoc-amino)-2-methyl-benzoic acid in aqueous buffers be addressed for biological assays?

- Methodological Answer :

- Solvent Optimization : Pre-dissolve the compound in DMF or DMSO (5–10% v/v) before diluting into aqueous buffers. Avoid concentrations >1 mM to prevent precipitation .

- pH Adjustment : Use sodium bicarbonate (pH 8.5–9.0) to enhance solubility via deprotonation of the carboxylic acid group .

- Structural Analogs : Compare with Fmoc-protected analogs containing hydrophilic substituents (e.g., 4-methoxybutanoic acid derivatives), which show improved solubility in PBS .

Q. What are the stability profiles of 5-(Fmoc-amino)-2-methyl-benzoic acid under varying storage and reaction conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C; store at –20°C in desiccated conditions to prevent hydrolysis .

- Chemical Stability : Avoid strong acids/bases (pH <3 or >10), which cleave the Fmoc group. Incompatible with oxidizing agents (e.g., H₂O₂) and reducing agents (e.g., TCEP) .

- Light Sensitivity : Protect from UV exposure to prevent fluorenyl ring degradation. Use amber vials for long-term storage .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?

- Methodological Answer :

- Confirm Stereochemistry : Perform X-ray crystallography (e.g., single-crystal analysis at 123 K) to rule out enantiomeric impurities .

- Quantify Residual Solvents : Use gas chromatography (GC) to detect DCM or DMF traces, which may distort NMR signals .

- Cross-Validate with LC-MS : Correlate HPLC retention times with high-resolution mass data to identify isobaric contaminants .

Q. What experimental designs are recommended to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a carboxymethylated sensor chip and measure binding kinetics (ka/kd) with target proteins .

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution (e.g., 20 µM in PBS) .

- Safety Precautions : Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (oral LD₅₀: 300–500 mg/kg in rodents) .

Q. How can researchers troubleshoot low yields in large-scale syntheses of 5-(Fmoc-amino)-2-methyl-benzoic acid?

- Methodological Answer :

- Reaction Scale-Up Adjustments :

- Catalyst Screening : Test alternative bases (e.g., DMAP) to accelerate Fmoc coupling by 1.5–2× .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.